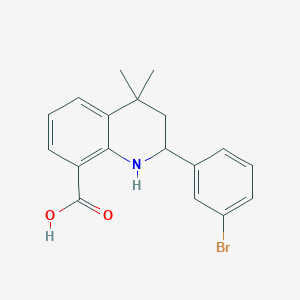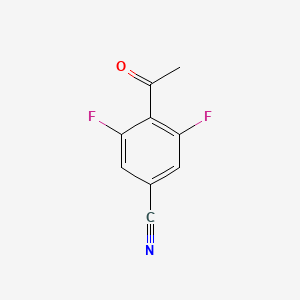![molecular formula C20H24N2O3 B15244541 benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)
benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE, also known by its IUPAC name benzyl (2-(tert-butylamino)-2-oxo-1-phenylethyl)carbamate, is a compound with the molecular formula C20H24N2O3 and a molecular weight of 340.42 g/mol . This compound is primarily used in research and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE typically involves the reaction of tert-butylamine with benzyl chloroformate in the presence of a base, followed by the addition of phenylglycine . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme inhibitors and as a model compound in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-CBZ-N’-TERT-BUTYL-DL-GLYCINAMIDE: Similar structure but lacks the phenyl group.
N-CBZ-N’-TERT-BUTYL-DL-ALANINAMIDE: Similar structure but has an alanine moiety instead of phenylglycine.
N-CBZ-N’-TERT-BUTYL-DL-VALINAMIDE: Similar structure but contains a valine group.
Uniqueness
N-CBZ-N’-TERT-BUTYL-DL-PHENYLGLYCINAMIDE is unique due to the presence of both the tert-butyl and phenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where these functional groups are advantageous.
Propiedades
Fórmula molecular |
C20H24N2O3 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)22(17-12-8-5-9-13-17)18(23)14-21-19(24)25-15-16-10-6-4-7-11-16/h4-13H,14-15H2,1-3H3,(H,21,24) |
Clave InChI |
OYMLWEBIXKMGCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(C1=CC=CC=C1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



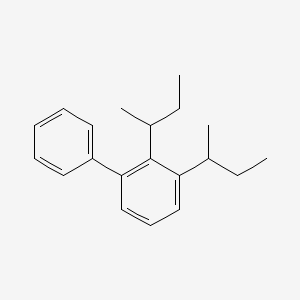
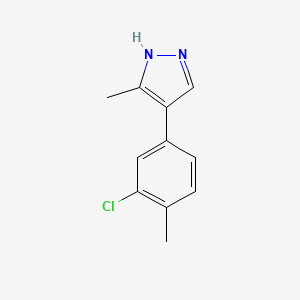

![[1,2,4]Triazolo[1,5-A]pyridine-2-carbonitrile](/img/structure/B15244493.png)
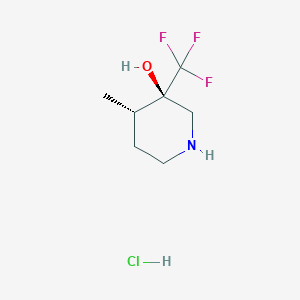
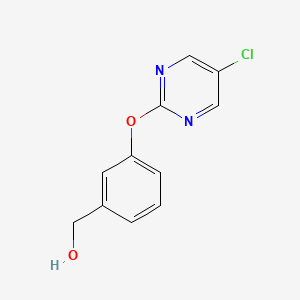



![Acetic acid, 2,2'-[ethylidenebis(thio)]bis-](/img/structure/B15244535.png)
